Home > Products > Screening Compounds P8857 > 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea - 1796905-23-1

3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Catalog Number: EVT-2912847
CAS Number: 1796905-23-1
Molecular Formula: C30H24N4O2
Molecular Weight: 472.548
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It exhibits antisecretory and antiulcer activities in rats, making it a potential therapeutic agent for peptic ulcer disease []. Research suggests that YM022 may be an irreversible CCK-B receptor antagonist []. Studies have investigated its pharmacological profile [, , , ], crystal forms, and methods to improve its dissolution and absorption due to its poor water solubility [, ].

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

  • Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist [, ]. It displays dose-dependent inhibition of pentagastrin-induced gastric acid secretion in rats and dogs. Its excellent oral bioavailability has led to its clinical investigation for treating gastroesophageal reflux disease (GORD) [].

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea (L-365,260)

  • Compound Description: L-365,260 acts as a potent and selective antagonist for CCK-B/gastrin receptors [, , , , ]. Studies have highlighted its role in suppressing gastric acid secretion induced by various stimulants like pentagastrin, histamine, and bethanechol []. Additionally, L-365,260 shows potential in enhancing antinociception mediated by endogenous enkephalins, particularly in the spinal control of pain perception []. Further research suggests its partial agonist activity at human wild-type and constitutively active CCK2 receptors [].

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H 1,4-benzodiazepin-3-yl)-benzamide (Compound 2)

  • Compound Description: Compound 2 is a 14C-labeled benzodiazepine derivative developed as a potential CCK antagonist []. Its synthesis involved using N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (Compound 1) and [14C]methyl iodide [].

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide (Compound 3)

  • Compound Description: Compound 3 is another 14C-labeled benzodiazepine synthesized as a potential CCK antagonist. It was derived from N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (Compound 1) through a reaction with [14C]methyl iodide [].

(S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (Compound 9)

  • Compound Description: This radioiodinated 1,4-benzodiazepine is a high-affinity antagonist selective for the cholecystokinin type 1 (CCK1) receptor. It has shown promise in in vitro studies for directly and selectively labeling CCK1 receptors, making it a potential candidate for in vivo testing in CCK1 receptor-expressing tumors [].

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

  • Compound Description: ND7001 is a selective phosphodiesterase-2 (PDE2) inhibitor []. It increases both basal and stimulated cyclic GMP (cGMP) levels in rat cortical neurons, suggesting potential anxiolytic effects [].

(3S(−)‐N‐(2,3‐dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl)‐1H‐indole‐2‐carboxamide (MK-329)

  • Compound Description: MK-329 is a selective cholecystokinin receptor antagonist. It effectively blocks the anorectic effects of both exogenous cholecystokinin octapeptide (CCK8) and (+)-fenfluramine in rats, suggesting a potential role of endogenous CCK in (+)-fenfluramine-induced anorexia [].

N-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-2,3-dihydro-1-methyl-2- oxo- 1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea (L-740,093)

  • Compound Description: L-740,093 is a highly potent and selective CCK-B receptor antagonist []. It demonstrates a significantly higher binding affinity to CCK-B receptors than L-365,260, along with excellent central nervous system penetration [].
  • Compound Description: PD135,158 acts as a partial agonist on the cholecystokinin receptor-2 (CCK2R) []. It demonstrates a lower binding affinity for CCK-B receptors compared to L-740,093 [].

(2S)-2-{[(3,5-Diflurophenyl)acetyl]amino}-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide (Compound E)

  • Compound Description: Compound E is a potent γ-secretase inhibitor that effectively reduces amyloid β-peptide (Aβ) levels [, ]. Studies in guinea pigs have demonstrated its ability to decrease Aβ levels in plasma, CSF, and cortical regions following systemic administration [, ]. This suggests that Compound E effectively inhibits γ-secretase activity, making it a potential therapeutic candidate for Alzheimer's disease [, ].

[3H]N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3- yl)1H- 2-carboxamide [(+/-)-[3H]L-364,718]

  • Compound Description: This tritiated compound is a potent CCK-A receptor antagonist used as a radioligand in binding studies to investigate the structure and function of the CCK-A receptor [].

(2R,3S)-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

  • Compound Description: [3H]IN973 is a radioligand that exhibits high affinity and specificity for γ-secretase in rat, rhesus, and human brains []. It's used in ex vivo binding assays to quantify γ-secretase occupancy by γ-secretase inhibitors [].

Asp-Tyr-D-Phe-Gly-Trp-[N-Me]Nle-Asp-Phe-NH2 (SNF 9007)

  • Compound Description: SNF 9007 is a synthetic CCK analog exhibiting high binding affinity to both CCK-B and opioid δ receptors []. It induces a biphasic response in mouse ileum, initially increasing and then decreasing short-circuit current, suggesting involvement of both CCK and opioid receptors in regulating ion transport [].
Overview

3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound exhibits potential pharmacological properties and has garnered attention in medicinal chemistry for its possible applications in drug development. The structure consists of a fluorenyl moiety linked to a benzodiazepine derivative through a urea functional group, indicating its potential for biological activity.

Source

This compound is synthesized through various chemical reactions involving specific starting materials, including fluorenes and benzodiazepines. Research into its synthesis and applications has been documented in scientific literature and patent filings, highlighting its relevance in pharmaceutical research.

Classification

The compound can be classified as follows:

  • Chemical Class: Urea derivatives
  • Sub-class: Benzodiazepine derivatives
  • Potential Use: Pharmaceutical agent with possible therapeutic effects
Synthesis Analysis

Methods

The synthesis of 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves the following steps:

  1. Formation of the Benzodiazepine Core: The benzodiazepine structure is synthesized through cyclization reactions involving appropriate precursors such as phenyl and methylated compounds.
  2. Urea Formation: The urea linkage is formed by reacting the amine group of the benzodiazepine with isocyanates or carbamates derived from fluorenes.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis may require specific catalysts and solvents, and reaction conditions such as temperature and time must be optimized to achieve good yields. Analytical methods like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C23H22N2O2
  • Molecular Weight: Approximately 374.44 g/mol

The compound features multiple functional groups, including a urea moiety and a benzodiazepine ring system, contributing to its potential biological activity.

Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions relevant to its functionality:

  1. Hydrolysis: The urea bond can hydrolyze under acidic or basic conditions.
  2. Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack on electrophilic centers.
  3. Oxidation/Reduction: The benzene rings may participate in oxidation or reduction reactions depending on substituents.

Technical Details

Reactions are typically monitored using spectroscopic techniques to determine conversion rates and product formation. Kinetics studies may also be performed to understand reaction mechanisms better.

Mechanism of Action

Process

The mechanism of action for 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea likely involves interaction with specific biological targets such as receptors or enzymes.

Data

Research indicates that compounds with similar structures can modulate neurotransmitter systems or inhibit specific enzymes involved in disease pathways, suggesting that this compound may exhibit similar pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically crystalline solid
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Analytical methods such as thermal analysis (e.g., differential scanning calorimetry) can provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

The potential applications of 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea include:

  1. Pharmaceutical Development: As a candidate for developing new therapeutic agents targeting neurological disorders or cancers.
  2. Biochemical Research: Studying interactions with specific proteins or pathways relevant to disease mechanisms.
  3. Chemical Probes: Utilized in drug discovery processes to identify new leads based on structure–activity relationships.

Properties

CAS Number

1796905-23-1

Product Name

3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

IUPAC Name

1-(9H-fluoren-2-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C30H24N4O2

Molecular Weight

472.548

InChI

InChI=1S/C30H24N4O2/c1-34-26-14-8-7-13-25(26)27(19-9-3-2-4-10-19)32-28(29(34)35)33-30(36)31-22-15-16-24-21(18-22)17-20-11-5-6-12-23(20)24/h2-16,18,28H,17H2,1H3,(H2,31,33,36)

InChI Key

AGKOXSXLFWCNHY-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)C6=CC=CC=C6

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.